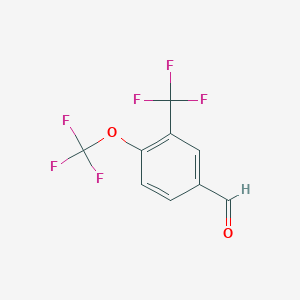
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H4F6O2 It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through various reaction conditions, including the use of trifluoromethylating agents and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
Applications De Recherche Scientifique
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the trifluoromethyl group.
Uniqueness
This dual substitution pattern can enhance its reactivity and make it a valuable compound in various research and industrial applications .
Activité Biologique
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. The incorporation of trifluoromethyl and trifluoromethoxy groups can significantly influence the compound's interaction with biological targets, enhancing its pharmacological profiles.
- Molecular Formula : C9H5F6O
- Molecular Weight : 236.13 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, studies have shown that the presence of trifluoromethyl groups can increase the potency of inhibitors targeting cancer cell proliferation pathways. A specific study demonstrated that derivatives of benzaldehyde with trifluoromethyl substituents showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Trifluoromethoxy groups have been associated with the inhibition of pro-inflammatory cytokines. In vitro assays demonstrated that related compounds could inhibit the activation of NF-kB, a key regulator in inflammatory responses, indicating that this compound might modulate inflammatory pathways effectively .
Antimicrobial Properties
Preliminary studies have shown that fluorinated compounds often exhibit enhanced antimicrobial activity. The unique electronic properties imparted by the trifluoro groups may enhance membrane permeability or disrupt bacterial cell wall synthesis. In particular, the compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, contributing to its anticancer and anti-inflammatory effects.
Case Studies and Research Findings
- Anticancer Efficacy Study :
- Inflammation Model :
Comparative Analysis
Propriétés
Formule moléculaire |
C9H4F6O2 |
|---|---|
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
4-(trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-4H |
Clé InChI |
CQSNBCVXHUNULL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)C(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















